molecular formula C12H12O3 B1287767 Benzyl 3-Oxocyclobutanecarboxylate CAS No. 198995-91-4

Benzyl 3-Oxocyclobutanecarboxylate

Cat. No. B1287767
Key on ui cas rn: 198995-91-4
M. Wt: 204.22 g/mol
InChI Key: OPGPYIKNRCXNQY-UHFFFAOYSA-N
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Patent
US09187474B2

Procedure details

Treat a −78° C. solution of benzyl 3-oxocyclobutanecarboxylate (11.05 g, 54.1 mmol) in THF (155 mL) drop-wise with methyl magnesium bromide (3M in diethyl ether, 27.1 mL, 81 mmol) and stir at −78° C. for 0.5 h. Add satd. NH4Cl, extract with EtOAc (2×), dry the combined organics, evaporate and purify via silica gel chromatography (acetone/hexanes) to afford the title compound (5.589 g, 47%) as a colorless oil. 1H NMR (400 MHz, DMSO-d6): δ 7.36-7.29 (m, 5H); 5.08 (m, 3H); 2.75-2.66 (m, 1H); 2.13-2.12 (m, 4H); 1.21 (s, 3H); MS (ESI) m/z: 243.1 (M+Na+).
Quantity
11.05 g
Type
reactant
Reaction Step One
Quantity
27.1 mL
Type
reactant
Reaction Step One
Name
Quantity
155 mL
Type
solvent
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:5][CH:4]([C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:7])[CH2:3]1.[CH3:16][Mg]Br>C1COCC1>[OH:1][C:2]1([CH3:16])[CH2:5][CH:4]([C:6]([O:8][CH2:9][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[O:7])[CH2:3]1

Inputs

Step One
Name
Quantity
11.05 g
Type
reactant
Smiles
O=C1CC(C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
27.1 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
155 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stir at −78° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add satd
EXTRACTION
Type
EXTRACTION
Details
NH4Cl, extract with EtOAc (2×)
CUSTOM
Type
CUSTOM
Details
dry the combined organics,
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
purify via silica gel chromatography (acetone/hexanes)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
OC1(CC(C1)C(=O)OCC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.589 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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